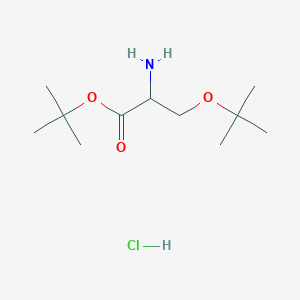

H-Ser(tBu)-OtBu HCl

Descripción general

Descripción

H-Ser(tBu)-OtBu HCl is a derivative of the amino acid serine . It is used for research purposes and is not intended for medicinal or household use . It is recognized to be beneficial as an ergogenic dietary substance .

Molecular Structure Analysis

The molecular formula of H-Ser(tBu)-OtBu HCl is C8H18ClNO3 . Its molecular weight is 211.69 g/mol . The InChI Key is PCIABNBULSRKSU-UHFFFAOYNA-N .Physical And Chemical Properties Analysis

H-Ser(tBu)-OtBu HCl appears as a white to off-white solid . It is stable under normal temperatures and pressures. It should be stored in a dark place at room temperature .Aplicaciones Científicas De Investigación

Cardioprotective Agent : A study by (Manikandan et al., 2002) explored a novel tetrapeptide derivative, Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu (PEP1261), demonstrating its efficacy as a cardioprotective agent. It effectively reduced serum marker enzyme levels and restored electrocardiographic changes towards normalcy in isoproterenol-induced myocardial necrosis in rats.

Peptide Synthesis : Research by (Wünsch et al., 1993) details the synthesis of Human-secretin, a heptacosapeptide amide. The study utilized fragments like Z-Thr(tBu)-Ser(tBu)-Glu(OtBu)-Leu-Ser(tBu), highlighting the role of such components in complex peptide synthesis.

Study of Organotin Compounds : A 2020 study by (Mandrile et al., 2020) investigated organotin compounds in food packaging using surface-enhanced Raman scattering. The study's relevance lies in the analysis of organotin compounds, such as tributyltin chloride, which are often used as heat stabilizers in polyvinyl chloride, a common food packaging material.

Peptide Receptor Binding : The research by (Arienzo & Kilburn, 2002) focused on the binding selectivity of peptide sequences, using derivatives like l-Glu(OtBu)–l-Ser(tBu)–l-Val–OH, to explore sequence-selective binding in peptide research.

Neuropharmacology : In a study by (Delay-Goyet et al., 1991), the peptidase-resistance and bioavailability of BUBU [H-Tyr-D.Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)-OH], a δ opioid receptor agonist, were investigated, highlighting its potential for neuropharmacological research.

Novel Superaggregate Analysis : Hoffmann et al. (1998) conducted an (X-Ray Structural Analysis) of Li33 H17 (OtBu)16, a novel superaggregate showcasing extraordinary solubility in hydrocarbons, which has implications in materials science and chemistry.

Inflammation Research : A study by (Meera et al., 1999) explored a tetrapeptide derivative, PEP 1261{Boc-Lys(Boc)-Arg-Asp-Ser(tBu)-OtBu}, and its role in modulating neutrophil function, suggesting its potential as an anti-inflammatory agent.

Vitamin B6-Peptide Conjugation : Research by (Zhu & Stein, 1994) on the preparation of N-(4'-pyridoxyl)peptides using Fmoc chemistry involved derivatives such as Fmoc-L-Ser(tBu), contributing to the field of bioconjugate chemistry.

Hormonal Research : A study by (Bergquist et al., 1979) investigated the potent LRH agonist D-Ser(TBU)6-EA10-LRH and its effects on gonadotropin secretion in postmenopausal women, providing insights into endocrinology.

Arthritis Research : Kumar et al. (2004) examined a tetrapeptide derivative PEP1261 {Boc-Lys-(Boc)-Arg-Asp-Ser-(tBu)-OtBu} in (Adjuvant Induced Arthritis) in rats, highlighting its potential anti-arthritic properties.

Mecanismo De Acción

Safety and Hazards

Propiedades

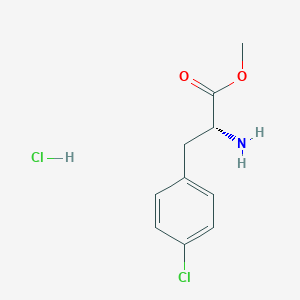

IUPAC Name |

tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZQVGVBTYCBD-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser(tBu)-OtBu HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.